molecular formula C16H15F2N7O3S B10922874 2-[(E)-{[3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

2-[(E)-{[3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B10922874
M. Wt: 423.4 g/mol
InChI Key: JTZSYMQVOAGIEQ-FBCYGCLPSA-N
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Description

2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step may involve difluoromethylation reactions using reagents such as difluoromethyl iodide.

    Attachment of the nitro group: Nitration reactions are employed to introduce the nitro group onto the pyrazole ring.

    Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior.

    Interacting with receptors: It can bind to receptors on the cell surface, triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZENE
  • 2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}TOLUENE

Uniqueness

The uniqueness of 2-{[(3-(DIFLUOROMETHYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15F2N7O3S

Molecular Weight

423.4 g/mol

IUPAC Name

2-[(E)-[3-(difluoromethyl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazol-4-yl]iminomethyl]phenol

InChI

InChI=1S/C16H15F2N7O3S/c1-9-13(25(27)28)10(2)23(22-9)8-29-16-21-20-15(14(17)18)24(16)19-7-11-5-3-4-6-12(11)26/h3-7,14,26H,8H2,1-2H3/b19-7+

InChI Key

JTZSYMQVOAGIEQ-FBCYGCLPSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=CC=C3O)C(F)F)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=CC=C3O)C(F)F)C)[N+](=O)[O-]

Origin of Product

United States

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